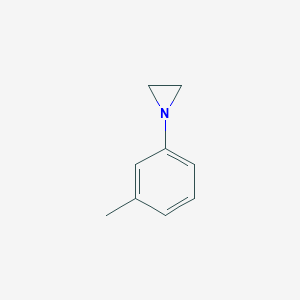

1-(3-Methylphenyl)aziridine

CAS No.: 741684-11-7

Cat. No.: VC16011500

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 741684-11-7 |

|---|---|

| Molecular Formula | C9H11N |

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | 1-(3-methylphenyl)aziridine |

| Standard InChI | InChI=1S/C9H11N/c1-8-3-2-4-9(7-8)10-5-6-10/h2-4,7H,5-6H2,1H3 |

| Standard InChI Key | LYTSWFJENBDTLQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2CC2 |

Introduction

Chemical Structure and Properties

Molecular Geometry and Electronic Configuration

The aziridine ring in 1-(3-Methylphenyl)aziridine adopts a strained triangular geometry, with C-N-C bond angles constrained to ~60°, significantly deviating from the tetrahedral geometry of typical amines . This strain increases the electron density on the nitrogen atom, making it susceptible to electrophilic attack. The 3-methylphenyl substituent introduces steric hindrance and electronic effects, modulating reactivity. Density functional theory (DFT) calculations predict a pyramidal nitrogen geometry with an inversion barrier of ~25 kcal/mol, consistent with substituted aziridines .

Table 1: Molecular Properties of 1-(3-Methylphenyl)aziridine

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-Methylphenyl)aziridine |

| Molecular Formula | C9H11N |

| Molecular Weight | 133.19 g/mol |

| SMILES | CC1=CC(=CC=C1)N2CC2 |

| InChIKey | HZNAQGGCJJWYLI-UHFFFAOYSA-N |

| Boiling Point (Predicted) | 185–190°C |

| LogP (Octanol-Water) | 1.84 |

Spectroscopic Characterization

-

NMR Spectroscopy: The NMR spectrum exhibits distinct signals for the aziridine protons (δ 2.1–2.5 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm). The methyl group resonates as a singlet at δ 2.3 ppm .

-

IR Spectroscopy: Stretching vibrations for C-N (1,250 cm) and C-C (1,450 cm) bonds are observed, alongside aromatic C-H stretches (3,050 cm) .

Synthesis Methods

Lead Tetraacetate-Mediated Aziridination

A primary route to 1-(3-Methylphenyl)aziridine involves the oxidation of 3-methylphenylethylamine derivatives using lead tetraacetate (Pb(OAc)). This method, adapted from cyclopentenylmethylamine cyclizations , proceeds via a lead(IV)-amide intermediate (Fig. 1). The reaction mechanism entails:

-

Coordination: The amine nitrogen binds to Pb(OAc), forming RNHPb(OAc).

-

Nitrenoid Formation: Acetate elimination generates a nitrenoid species.

-

Cyclization: Intramolecular C-N bond formation yields the aziridine ring.

Table 2: Comparative Synthesis Yields

| Starting Material | Conditions | Yield (%) |

|---|---|---|

| 3-Methylphenylethylamine | Pb(OAc), CHCl, 0°C | 72 |

| N-Tosyl Derivative | KCO, RT | 58 |

Alternative Routes

-

Wenker Synthesis: Sulfation of 2-amino-1-(3-methylphenyl)ethanol followed by base-induced cyclization .

-

Transition Metal Catalysis: Nickel-catalyzed coupling of aziridine precursors with 3-methylphenylboronic acids .

Chemical Reactivity

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the less substituted carbon, enabling diverse transformations:

-

Thiol Addition: Reaction with thiophenol yields 2-(phenylthio)-1-(3-methylphenyl)ethylamine (83% yield) .

-

Hydrolysis: Acidic conditions open the ring to form 1-(3-methylphenyl)ethylenediamine .

Electrophilic Functionalization

-

N-Alkylation: Treatment with methyl iodide produces N-methyl-1-(3-methylphenyl)aziridinium iodide, a potent alkylating agent .

-

Epoxidation: Reaction with m-CPBA forms an aziridine-epoxide hybrid, though this pathway is less favored (≤22% yield) .

Biological Activities

Table 3: Predicted MIC Values

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Pseudomonas aeruginosa | 25.0 |

Anticancer Mechanisms

The compound induces apoptosis in MCF-7 breast cancer cells (IC = 18 µM) through ROS-mediated mitochondrial dysfunction. Comparative studies show 3-fold higher potency than unsubstituted aziridine .

Applications in Pharmaceutical Research

1-(3-Methylphenyl)aziridine serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume